molecular formula C19H22N2O5S B2664852 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine CAS No. 1796969-58-8

2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine

Número de catálogo: B2664852
Número CAS: 1796969-58-8
Peso molecular: 390.45
Clave InChI: YPZZDJPGGCXBSB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a synthetic small molecule designed for preclinical research and screening applications. This compound features a 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a structure present in compounds studied for various biological activities. Molecules containing the 1,4-benzodioxine ring system have been investigated as antagonists for adrenoceptors and as inhibitors of enzymes like PARP1, which is a target in anticancer drug development . The specific molecular architecture, which combines a sulfonyl group linked to a piperidine and a methoxypyridine moiety, suggests potential for interaction with various biological targets. Researchers can utilize this compound as a chemical probe or building block in medicinal chemistry programs, high-throughput screening assays, and for investigating mechanisms of action related to neurological disorders, cancer, and inflammation. This product is strictly for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human use. For comprehensive handling, storage, and safety information, please refer to the Safety Data Sheet (SDS). Notice: The specific biological activity, molecular targets, and mechanism of action for this precise compound have not been fully characterized in the available scientific literature. The research applications mentioned are based on the profiles of structurally analogous compounds.

Propiedades

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]oxy-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-14-3-2-4-19(20-14)26-15-7-9-21(10-8-15)27(22,23)16-5-6-17-18(13-16)25-12-11-24-17/h2-6,13,15H,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZZDJPGGCXBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes a dihydrobenzo[dioxin moiety and a piperidine ring. The molecular formula is C16H20N2O3SC_{16}H_{20}N_2O_3S, and it has a molecular weight of 320.41 g/mol.

PropertyValue
Molecular FormulaC16H20N2O3S
Molecular Weight320.41 g/mol
CAS Number[Pending]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzymes : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : The compound could act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter release and cellular signaling.

Toxicity Profile

Initial toxicity assessments indicate that the compound exhibits harmful effects when ingested or when in contact with skin. Specific warnings include:

  • Acute toxicity (oral) : Harmful if swallowed.
  • Skin contact : Causes irritation.

These findings emphasize the need for careful handling during experimental applications.

Study 1: Anticancer Activity

A study conducted on the anticancer potential of similar compounds revealed that derivatives with the dihydrobenzo[b][1,4]dioxin structure demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Study 2: Neuroprotective Effects

Another investigation explored neuroprotective properties in models of neurodegeneration. The results suggested that compounds similar to 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine could reduce oxidative stress and inflammation, providing a protective effect on neuronal cells.

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its efficacy and reduce toxicity. Preliminary results indicate that modifications to the piperidine ring can significantly alter biological activity, suggesting a structure-activity relationship that warrants further investigation.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs with Benzodioxin and Piperidine/Piperazine Moieties

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])
  • Structural Differences : Uses a piperazine ring and methylindane linker instead of a sulfonyl-piperidine-oxy group.
  • Pharmacology :
    • High affinity for hD4 receptors (Ki = 2.4 nM) with >100-fold selectivity over hD2 (738 nM), hD3 (2,840 nM), and sigma1 (1.6 nM) receptors .
    • Blocks dopamine-induced [<sup>35</sup>S]-GTPγS binding at hD4 receptors (Kb = 2.2 nM) but lacks activity at D2/D3 receptors .
    • Weak presynaptic effects on dopamine synthesis and postsynaptic activity in antipsychotic models at high doses, suggesting residual D2/D3 antagonism .
L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine)
  • Structural Differences : Contains a chlorophenyl-piperazine group and pyrrolopyridine core.
  • Pharmacology :
    • Similar D4 selectivity (Ki = 2.5 nM) and antagonism (Kb = 1.0 nM) to S 18126 but inactive at D2/D3 receptors .
    • Inactive in behavioral models (e.g., catalepsy, hyperlocomotion) at doses ≤40 mg/kg, indicating poor in vivo efficacy despite in vitro potency .
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
  • Structural Differences : Replaces the sulfonyl-piperidine-oxy group with a sulfanyl-oxadiazole linker.
  • Key Features :
    • Oxadiazole ring enhances metabolic resistance and hydrogen-bonding capacity.
    • Sulfanyl group provides different electronic and steric properties compared to sulfonyl .

Functional Comparison Table

Compound Structural Features hD4 Ki (nM) Selectivity (vs. D2/D3) Key Pharmacological Effects
Target Compound Sulfonyl-piperidine-oxy, 6-methylpyridine N/A N/A Hypothesized D4 antagonism
S 18126 Piperazine-methylindane, benzodioxin 2.4 >100-fold Potent D4 antagonist, weak D2/D3 effects
L 745,870 Chlorophenyl-piperazine, pyrrolopyridine 2.5 >300-fold Selective D4 antagonist, poor in vivo
Compound Sulfanyl-oxadiazole, methylpiperidine N/A N/A Potential metabolic stability

Key Insights from Structural Variations

Linker Groups: Sulfonyl (target compound) vs. methylindane (S 18126): Sulfonyl may improve solubility and receptor binding precision. Sulfanyl-oxadiazole ( compound) vs.

Heterocyclic Cores :

  • Piperidine (target) vs. piperazine (S 18126): Piperidine’s reduced basicity may lower off-target interactions.
  • Pyrrolopyridine (L 745,870) vs. pyridine (target): Pyrrolopyridine enhances aromatic stacking but increases molecular weight.

Pharmacological Outcomes :

  • High D4 selectivity in S 18126 and L 745,870 correlates with piperazine/chlorophenyl motifs, but the target compound’s sulfonyl-piperidine group may confer distinct binding kinetics.
  • Weak in vivo efficacy of S 18126 and L 745,870 at high doses underscores the challenge of achieving selective D4 antagonism without D2/D3 cross-reactivity .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves coupling the 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride with a piperidin-4-yloxy intermediate under basic conditions (e.g., NaOH in dichloromethane) . Yield optimization requires:

  • Stoichiometric control : Ensure a 1:1 molar ratio of sulfonyl chloride to piperidine derivative to minimize byproducts.
  • Temperature modulation : Reactions performed at 0–5°C reduce side reactions like hydrolysis of the sulfonyl group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water yields >99% purity .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the piperidin-4-yloxy linkage and methylpyridine substitution .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with methanol/buffer (65:35, pH 4.6) to verify purity (>99%) and detect trace impurities .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode identifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What safety protocols are essential during synthesis and handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation (H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride intermediates (H335) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills with vermiculite .

Advanced Research Questions

Q. How to design experiments to resolve contradictory bioactivity data across studies?

Methodological Answer: Discrepancies in reported IC50 values (e.g., enzyme inhibition) may arise from:

  • Compound purity : Validate via HPLC and elemental analysis to exclude batch variability .
  • Assay conditions : Standardize buffer pH (e.g., ammonium acetate, pH 6.5) and incubation times .
  • Structural analogs : Compare activity of derivatives (e.g., replacing dihydrobenzodioxin with benzothiazole) to isolate pharmacophore contributions .

Q. What strategies can optimize in vitro pharmacological assays for this compound?

Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [3H]-ligand displacement) with HEK293 cells expressing target GPCRs. Include negative controls (e.g., untransfected cells) .
  • Enzyme Inhibition : Pre-incubate the compound with target enzymes (e.g., kinases) in Tris-HCl buffer (pH 7.4) and measure residual activity via fluorogenic substrates .
  • Dose-Response Curves : Use 8–12 concentration points (1 nM–100 µM) and nonlinear regression (GraphPad Prism) to calculate EC50/IC50 .

Q. How to evaluate the compound’s metabolic stability and degradation pathways?

Methodological Answer:

  • Microsomal Incubation : Incubate with liver microsomes (human/rat) in NADPH-regenerating systems. Analyze metabolites via LC-MS/MS .
  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. Monitor degradation products by HPLC .

Q. What computational methods are suitable for predicting SAR and binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the sulfonyl-piperidine moiety and target proteins (e.g., COX-2). Validate with mutagenesis data .
  • QSAR Modeling : Train models (e.g., Random Forest) on IC50 data from analogs with varied substituents (methylpyridine vs. ethylpyridine) .

Q. How to address discrepancies in solubility measurements across solvents?

Methodological Answer:

  • Shake-Flask Method : Saturate the compound in PBS (pH 7.4), DMSO, and ethanol. Filter (0.22 µm) and quantify supernatant via UV-Vis (λmax = 270 nm) .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to correlate solubility with solvent polarity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.